

Application Note & Protocol: Performing a PD-L1 Dimerization Assay with LH1307

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Compound of Interest

Compound Name: LH1307

Cat. No.: B608558

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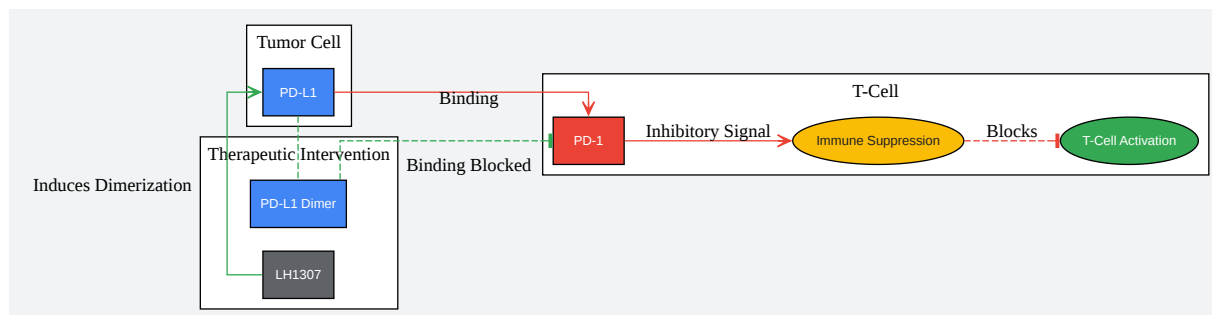
Audience: Researchers, scientists, and drug development professionals.

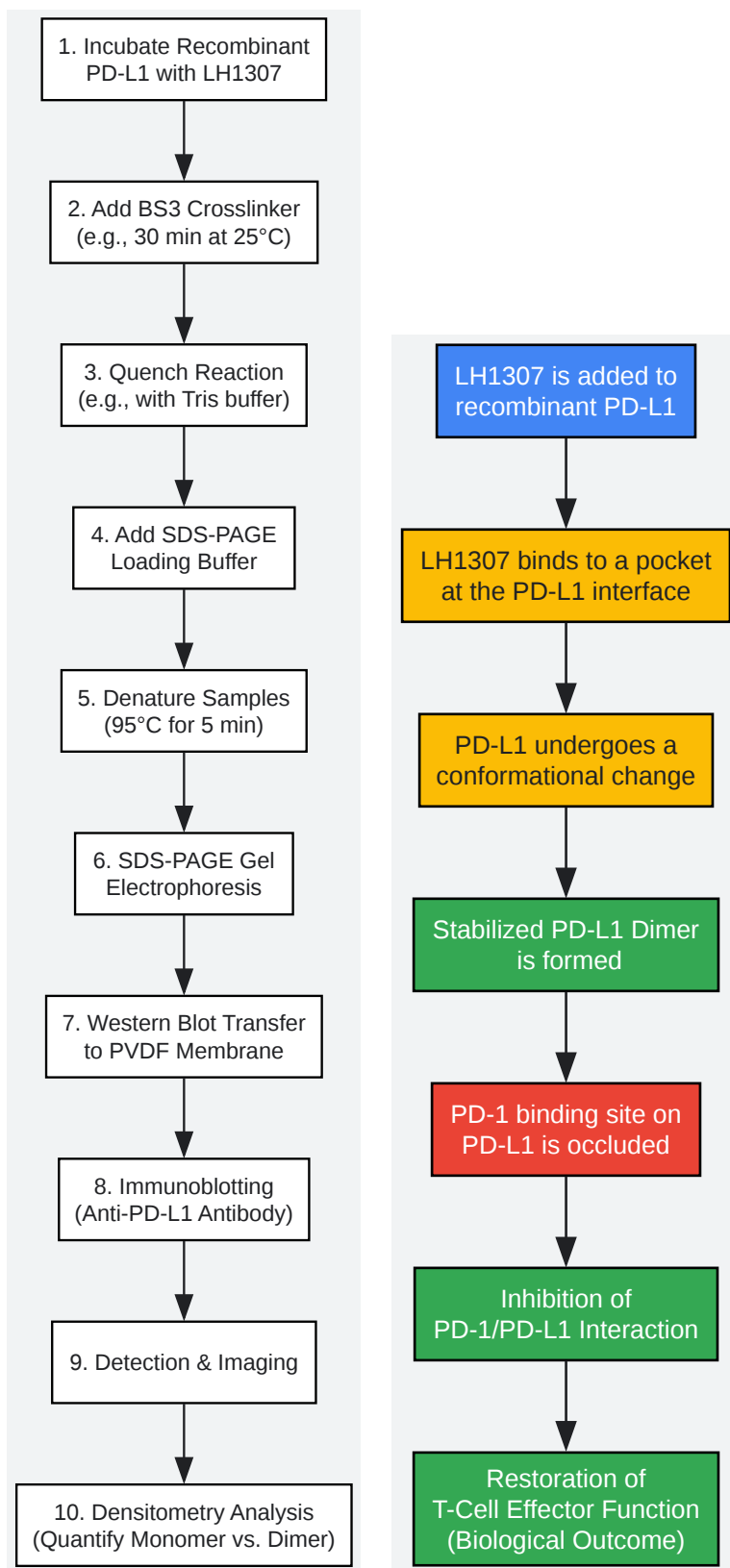
Introduction Programmed cell death protein 1 (PD-1) and its ligand, PD-L1, are crucial immune checkpoint regulators that maintain self-tolerance.[1] Many cancer cells exploit this pathway by overexpressing PD-L1, which binds to PD-1 on activated T cells, leading to the suppression of the anti-tumor immune response.[1][2][3] A promising therapeutic strategy involves blocking this interaction. While monoclonal antibodies have been successful, small molecule inhibitors offer potential advantages. One mechanism by which small molecules can inhibit the PD-1/PD-L1 interaction is by inducing the dimerization of PD-L1. This dimerization shields the binding interface required for interaction with PD-1, thereby restoring T-cell activity.[4][5]

LH1307 is a C2-symmetric small molecule identified as an inhibitor of the PD-1/PD-L1 protein-protein interaction, with a reported IC₅₀ value of 3.0 μ M.[6] This application note provides a detailed protocol for performing an in vitro assay to validate and quantify the ability of **LH1307** to induce PD-L1 dimerization.

PD-L1 Signaling and Inhibition by Dimerization

The diagram below illustrates the PD-1/PD-L1 signaling pathway and the mechanism of action for dimerization-inducing inhibitors like **LH1307**. In the cancerous state, PD-L1 on a tumor cell binds to PD-1 on a T-cell, delivering an inhibitory signal. **LH1307** binds to PD-L1, inducing it to form a dimer. This conformational change prevents PD-L1 from engaging with PD-1, thus blocking the inhibitory signal and restoring the T-cell's anti-tumor function.





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